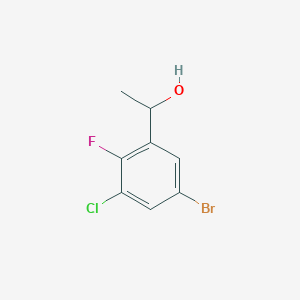
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrClFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol typically involves the halogenation of a phenyl ethanol precursor. One common method is the electrophilic aromatic substitution reaction, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine gas, and fluorine gas, in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone.
Reduction: 1-(5-Bromo-3-chloro-2-fluorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanol: Similar structure but lacks the chlorine atom.
1-(3-Bromo-5-fluorophenyl)ethanol: Different positioning of halogen atoms on the benzene ring.
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone: Oxidized form of the compound.
Uniqueness
1-(5-Bromo-3-chloro-2-fluorophenyl)ethanol is unique due to the specific combination and positioning of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H7BrClFO |
|---|---|
Peso molecular |
253.49 g/mol |
Nombre IUPAC |
1-(5-bromo-3-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4,12H,1H3 |
Clave InChI |
KGZPKDBEULOEBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CC(=C1)Br)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















